molecular formula C20H16BrFN2O2 B2526450 N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005297-76-6

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2526450
CAS No.: 1005297-76-6
M. Wt: 415.262
InChI Key: HLEBUYMLAFFZLC-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 4-bromo-2-methylphenyl group at the amide nitrogen and a 3-fluorobenzyl substituent at the pyridine ring (Fig. 1).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-10-15(21)7-8-18(13)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-16(22)11-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBUYMLAFFZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-2-methylbenzaldehyde with 3-fluorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Variations in Dihydropyridine Carboxamides

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Amide Nitrogen Substituent at Pyridine Ring Key Modifications Biological Activity Reference
Target Compound 4-bromo-2-methylphenyl 3-fluorobenzyl Not reported
BG15209 (Analog 1) 4-bromo-2-methylphenyl 4-fluorobenzyl Fluorine at para instead of meta on benzyl Not reported, likely altered receptor affinity
BMS-777607 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl 4-ethoxy and 4-fluorophenyl Amino-chloropyridinyloxy and ethoxy groups Selective Met kinase inhibitor (IC₅₀ = 3.9 nM); oral efficacy in preclinical models
Compound 3-bromo-2-methylphenyl None (simpler dihydropyridine) No benzyl substituent Structural studies only; no activity reported
Compound 2,4-dimethoxyphenyl 3-(trifluoromethyl)benzyl Methoxy and trifluoromethyl groups Not reported; potential solubility enhancement

Key Findings from Structural Modifications

Benzyl Substituent Position (3-F vs. 4-F):

  • The target compound’s 3-fluorobenzyl group differs from BG15209’s 4-fluorobenzyl . Fluorine position impacts steric and electronic interactions with target proteins. For example, BMS-777607’s 4-fluorophenyl group enhances Met kinase binding via hydrophobic and dipole interactions .

Aromatic Ring Modifications:

  • BMS-777607 incorporates a 4-ethoxy group and a chloropyridinyloxy side chain , which improve solubility and kinase selectivity compared to the target compound’s bromophenyl group. The ethoxy group may enhance metabolic stability .

Simplified Analogs ():

  • Removal of the benzyl group (as in ’s compound) results in a planar structure with reduced steric bulk but likely diminished target engagement .

Pharmacological Implications

  • Kinase Inhibition: BMS-777607 demonstrates that dihydropyridine carboxamides can achieve high selectivity for kinase targets (e.g., Met, Axl). The target compound’s bromine and fluorine substituents may similarly engage hydrophobic kinase pockets, but empirical validation is needed .
  • Oral Bioavailability: BMS-777607’s amino and ethoxy groups contribute to its oral efficacy, whereas the target compound’s bromine and methyl groups may reduce solubility, requiring formulation optimization .

Biological Activity

N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a dihydropyridine ring substituted with a carboxamide group, brominated and fluorinated aromatic groups, which contribute to its unique pharmacological properties.

Property Details
IUPAC Name This compound
Molecular Formula C20H16BrFN2O2
CAS Number 941910-98-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can effectively induce apoptosis in cancer cells. For instance, derivatives containing bromine and fluorine substituents have demonstrated enhanced cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with existing chemotherapeutics like doxorubicin has shown synergistic effects, enhancing therapeutic efficacy while reducing side effects .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties. In vitro studies suggest that it may exhibit significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating potent antimicrobial effects .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine derivatives:

  • Study on Anticancer Properties : A study involving the synthesis of various derivatives showed that certain modifications led to enhanced anticancer activity in vitro. The presence of halogen substituents was crucial in increasing cytotoxicity towards cancer cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar compounds against common pathogens. Results indicated that specific structural modifications could significantly improve antimicrobial activity compared to non-substituted analogs .

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